molecular formula C7H5Cl3O2S B580349 4,5-Dichloro-2-methylbenzenesulfonyl chloride CAS No. 1215295-88-7

4,5-Dichloro-2-methylbenzenesulfonyl chloride

Cat. No.: B580349
CAS No.: 1215295-88-7
M. Wt: 259.525
InChI Key: TYZBDEJHZYVWRM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring. It is primarily used in chemical research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

4,5-Dichloro-2-methylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating further functionalization.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methylbenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and allows for selective functionalization in organic synthesis. The compound’s versatility and reactivity make it a valuable reagent in various scientific and industrial applications .

Properties

IUPAC Name

4,5-dichloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZBDEJHZYVWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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